N(4), O(2/')-dimethylcytidine N(4), O(2/')-dimethylcytidine
Brand Name: Vulcanchem
CAS No.: 13048-95-8
VCID: VC0082665
InChI: InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1
SMILES: CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
Molecular Formula: C11H17N3O5
Molecular Weight: 271.27 g/mol

N(4), O(2/')-dimethylcytidine

CAS No.: 13048-95-8

Main Products

VCID: VC0082665

Molecular Formula: C11H17N3O5

Molecular Weight: 271.27 g/mol

N(4), O(2/')-dimethylcytidine - 13048-95-8

CAS No. 13048-95-8
Product Name N(4), O(2/')-dimethylcytidine
Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
IUPAC Name 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Standard InChI InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1
Standard InChIKey BNXGRQLXOMSOMV-PEBGCTIMSA-N
Isomeric SMILES CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
SMILES CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
Canonical SMILES CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
Synonyms N(4), O(2')-dimethylcytidine
PubChem Compound 3080688
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator